molecular formula C14H12O B8298867 2,8-Dimethyldibenzofuran

2,8-Dimethyldibenzofuran

Cat. No. B8298867
M. Wt: 196.24 g/mol
InChI Key: UQWZLNDZKILIMK-UHFFFAOYSA-N
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Patent
US04042603

Procedure details

This example was carried out under the same reaction conditions as in Example 1 except that 29.0 g of 4,4'-dimethyldiphenyl ether, 0.067 g (0.30 m. mole) of palladium acetate, and 0.030 g of acetylacetone (0.30 m. mole) were employed and the mixture was reacted for 7 hours. As a result, 5.9 g (30 m. moles) of 2,8 -dimethyldibenzofuran was obtained and 1.9 g (4.7 m. moles) of the dimer also obtained.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step Two
Quantity
0.067 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.C(CC(=O)C)(=O)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[O:8][C:9]3[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][C:10]=3[C:6]=2[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C
Step Two
Name
Quantity
0.03 g
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Step Three
Name
Quantity
0.067 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted for 7 hours
Duration
7 h

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(OC3=C2C=C(C=C3)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: CALCULATEDPERCENTYIELD 20.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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